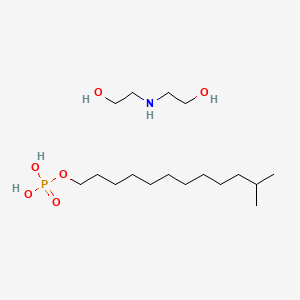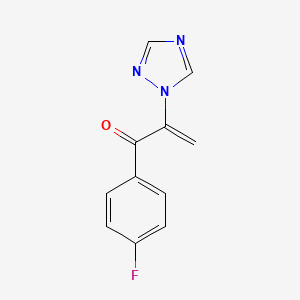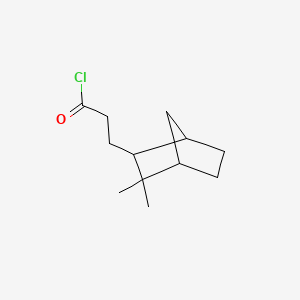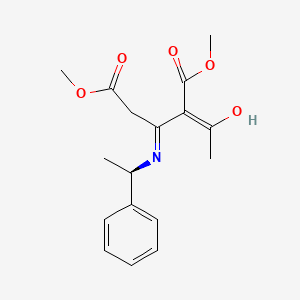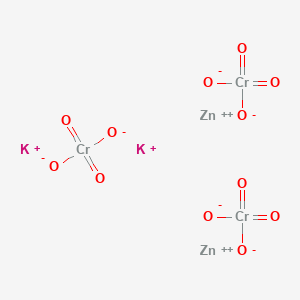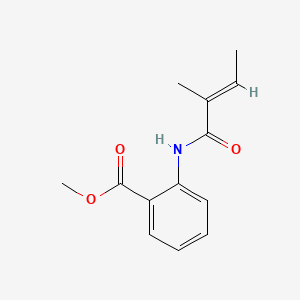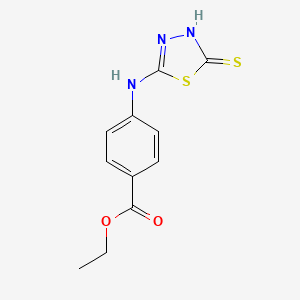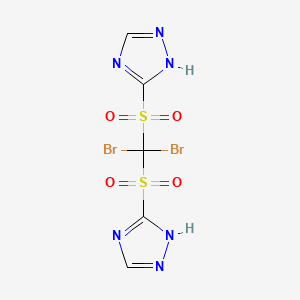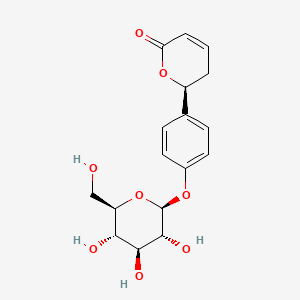
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts . This method is economical and convenient, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antifungal effects. Molecular docking studies have shown that it binds to the active sites of target enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mefenacet: Another benzothiazole derivative used as a herbicide.
Benazolin: Known for its herbicidal properties.
Benzthiazuron: Used in agriculture as a herbicide.
Fenthiaprop-ethyl: Another herbicide with a benzothiazole structure.
Uniqueness
What sets 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroethyl group, in particular, allows for a variety of substitution reactions, making it a versatile compound for synthetic applications.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
199172-77-5 |
|---|---|
Formule moléculaire |
C12H13ClN2O3S |
Poids moléculaire |
300.76 g/mol |
Nom IUPAC |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3S/c13-5-6-14-12(17)18-8-7-15-11(16)9-3-1-2-4-10(9)19-15/h1-4H,5-8H2,(H,14,17) |
Clé InChI |
LYISFXPVCNJUTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(S2)CCOC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


